molecular formula C20H22Cl3N3S B1663704 ARL 17477 dihydrochloride CAS No. 866914-87-6

ARL 17477 dihydrochloride

Número de catálogo B1663704
Número CAS: 866914-87-6
Peso molecular: 442.8 g/mol
Clave InChI: SOXBYIKSUDXMIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . It has been used in many preclinical studies since its initial discovery .


Molecular Structure Analysis

The molecular formula of ARL 17477 dihydrochloride is C20H20ClN3S.2HCl . It has a molecular weight of 442.83 g/mol .


Physical And Chemical Properties Analysis

ARL 17477 dihydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO .

Aplicaciones Científicas De Investigación

Neuroscience

ARL 17477 dihydrochloride is a selective neuronal nitric oxide synthase (nNOS) inhibitor . It has been used in many preclinical studies since its initial discovery in the 1990s . It penetrates the brain and reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

Pharmacology

ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . In rats after transient MCA occlusion, ARL 17477 reduced ischemic infarct volume by 53%, 23% and 6.5% respectively in a dose-dependent way .

Cell Signaling Studies

ARL 17477 dihydrochloride may be used in cell signaling studies . It is an nNOS specific inhibitor .

Ischemic Brain Injury Studies

ARL 17477 dihydrochloride is used in ischemic brain injury studies . It penetrates the brain, reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

Stroke Research

ARL 17477 dihydrochloride has been widely used as a treatment for stroke and traumatic brain injury in preclinical animal models . It has been used as a standard NOS1 inhibitor in vitro and in vivo .

Neuroprotection Research

ARL 17477 dihydrochloride is used in neuroprotection research . It is an nNOS specific inhibitor and reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

Cancer Research

ARL-17477 dihydrochloride has been found to have anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells . It exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents tumor growth in vitro and in vivo . ARL-17477 induced lysosomal membrane permeabilization, impaired protein aggregate clearance, and activated transcription factor EB and lysosomal biogenesis . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .

Anticancer Activity

ARL-17477 dihydrochloride has been found to have anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells . It exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents tumor growth in vitro and in vivo . ARL-17477 induced lysosomal membrane permeabilization, impaired protein aggregate clearance, and activated transcription factor EB and lysosomal biogenesis . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .

Cell Signaling Studies

ARL-17477 dihydrochloride hydrate may be used in cell signaling studies . It is an nNOS specific inhibitor .

Safety And Hazards

ARL 17477 dihydrochloride is classified as Acute toxicity, Oral (Category 4), H302; Eye irritation (Category 2A), H319; Long-term (chronic) aquatic hazard (Category 4), H413 . It is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life .

Propiedades

IUPAC Name

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBYIKSUDXMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ARL 17477 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARL 17477 dihydrochloride
Reactant of Route 2
Reactant of Route 2
ARL 17477 dihydrochloride
Reactant of Route 3
ARL 17477 dihydrochloride
Reactant of Route 4
Reactant of Route 4
ARL 17477 dihydrochloride
Reactant of Route 5
ARL 17477 dihydrochloride
Reactant of Route 6
Reactant of Route 6
ARL 17477 dihydrochloride

Citations

For This Compound
12
Citations
TK Temiz, O Demir, F Simsek, YC Kaplan… - Indian Journal of …, 2016 - ncbi.nlm.nih.gov
… Louis, MO, USA); ARL-17477 dihydrochloride hydrate, a selective inhibitor of neuronal-NOS, (ARL 17477, 10 −7 and 10 −6 mol/L, Sigma, St. Louis, MO, USA); N-[3-(Aminomethyl) …
Number of citations: 10 www.ncbi.nlm.nih.gov
SSVP Sakamuri, VNLR Sure, JA Sperling… - The FASEB …, 2018 - Wiley Online Library
… Here we treated the isolated cardiac mitochondria from young (3 months) and old mice (18 months) hearts with neuronal NOS inhibitor (nNOS, ARL 17477 dihydrochloride or ARL) and …
Number of citations: 0 faseb.onlinelibrary.wiley.com
AV Pendharkar, D Smerin, L Gonzalez… - Translational Stroke …, 2021 - Springer
… a Molecular structure of ARL 17477 dihydrochloride which was used for the systemic nNOS … (saline) or 10 mg/kg nNOS inhibitor (ARL 17477 dihydrochloride) on post-stroke days 5–14. …
Number of citations: 12 link.springer.com
AV Pendharkar, DL Smerin, L Gonzales, E Wang… - …, 2019 - journals.lww.com
… In another set of studies, nNOS inhibitor ARL 17477 dihydrochloride (10 mg/kg, intraperitoneally) was administered daily between PD5-14 and functional recovery was evaluated using …
Number of citations: 0 journals.lww.com
I Grekov, AR Pombinho, T Kobets, P Bartůněk… - BioMed Research …, 2017 - hindawi.com
Leishmaniasis is an infectious disease caused by protozoan parasites of the genus Leishmania. There is no vaccine against human leishmaniasis and the treatment of the disease …
Number of citations: 14 www.hindawi.com
R Sordi, F Chiazza, M Collino, J Assreuy… - Shock: Injury …, 2016 - ingentaconnect.com
… ARL 17477 dihydrochloride was purchased from Tocris Bioscience (R&D systems Europe, Abingdon, UK). Unless otherwise stated, all compounds used in this study were purchased …
Number of citations: 21 www.ingentaconnect.com
NV Bal, MP Rysakova, AK Vinarskaya… - European Journal of …, 2017 - Wiley Online Library
… The specific neuronal nitric oxide synthase inhibitor ARL 17477 dihydrochloride (ARL, Tocris) was dissolved in 100% DMSO and was injected intraperitoneally at a dose 5 mg/kg. It was …
Number of citations: 23 onlinelibrary.wiley.com
I Grekov, AR Pombinho, T Kobets, P BartRnjk… - 2017 - academia.edu
Leishmaniasis is an infectious disease caused by protozoan parasites of the genus Leishmania. There is no vaccine against human leishmaniasis and the treatment of the disease …
Number of citations: 2 www.academia.edu
DP Srebro, SM Vučković, KRS Vujović… - Physiology & behavior, 2015 - Elsevier
… Louis, MO, USA), N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride (ARL 17477 dihydrochloride; Tocris Bioscience, Bristol, Great Britain), …
Number of citations: 30 www.sciencedirect.com
E Vargas, S Braunstein, M Susko, PV Mummaneni… - …, 2019 - journals.lww.com
… In another set of studies, nNOS inhibitor ARL 17477 dihydrochloride (10 mg/kg, intraperitoneally) was administered daily between PD5-14 and functional recovery was evaluated using …
Number of citations: 0 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.